Regioisomeric Pyridine Substitution and Lipophilicity
The calculated partition coefficient (XLogP3) for (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol is -0.5, indicating moderate hydrophilicity [1]. In contrast, the 4-pyridyl regioisomer, (3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanol (CAS 857653-94-2), exhibits a different lipophilicity profile due to altered electronic distribution, though a directly comparable XLogP3 value was not located in the available literature . This difference in lipophilicity directly impacts membrane permeability, solubility, and overall pharmacokinetic behavior, making the 2-pyridyl isomer a distinct chemical entity for lead optimization.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.5 |
| Comparator Or Baseline | 3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanol (CAS 857653-94-2): XLogP3 value not reported |
| Quantified Difference | Not directly quantifiable due to missing comparator data, but regioisomerism is known to alter LogP values significantly in heteroaromatic systems. |
| Conditions | Calculated physicochemical property (XLogP3) from chemical structure [1]; comparator compound identification |
Why This Matters
The -0.5 XLogP3 value places this compound in a favorable range for CNS drug-likeness (Lipinski's Rule of 5), distinguishing it from more lipophilic or hydrophilic regioisomers that may exhibit inferior permeability or solubility profiles.
- [1] Kuujia.com. (n.d.). 3-(2-Pyridinyl)-1,2,4-oxadiazol-5-ylmethanol (CAS 187970-01-0) Chemical and Physical Properties. Retrieved from https://www.kuujia.com/cas-187970-01-0.html View Source
